2-(Octyloxy)aniline

Description

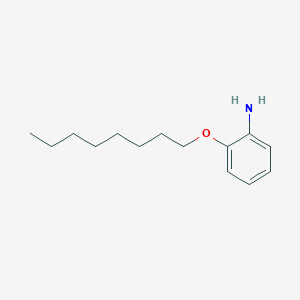

Structure

3D Structure

Properties

IUPAC Name |

2-octoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO/c1-2-3-4-5-6-9-12-16-14-11-8-7-10-13(14)15/h7-8,10-11H,2-6,9,12,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGEFQWOGBSQSDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563593 | |

| Record name | 2-(Octyloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52464-52-5 | |

| Record name | 2-(Octyloxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52464-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Octyloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 2-(Octyloxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2-(Octyloxy)aniline is limited in publicly available literature. Therefore, this guide presents a comprehensive overview based on the known properties of its isomers (4-(octyloxy)aniline and m-(octyloxy)aniline), other 2-alkoxy-substituted anilines, and the general characteristics of the aniline chemical class. All data presented for structural analogs should be considered as estimations for this compound and must be confirmed by direct experimental analysis.

Introduction

Aniline and its derivatives are fundamental building blocks in organic chemistry, with wide-ranging applications in the synthesis of pharmaceuticals, agrochemicals, and materials.[1] The introduction of an alkoxy group, such as an octyloxy chain, at the ortho-position of the aniline ring is expected to significantly influence its physicochemical properties, reactivity, and biological activity. This modification can enhance lipophilicity, which may, in turn, affect the molecule's absorption, distribution, metabolism, and excretion (ADME) profile in biological systems. This technical guide provides a detailed examination of the anticipated core properties of this compound, offering valuable insights for researchers in drug discovery and chemical synthesis.

Chemical and Physical Properties

| Property | 4-(Octyloxy)aniline | This compound (Predicted/Analogous) |

| CAS Number | 39905-45-8[2] | Not available |

| Molecular Formula | C₁₄H₂₃NO[2] | C₁₄H₂₃NO |

| Molecular Weight | 221.34 g/mol [2] | 221.34 g/mol |

| Appearance | White to brown solid[2] | Expected to be a liquid or low-melting solid |

| Melting Point | 35-39 °C[2] | Likely lower than the 4-isomer due to steric hindrance of the ortho-substituent disrupting crystal packing. |

| Boiling Point | 336 °C[2] | Expected to be similar to the 4-isomer, possibly slightly lower. |

| Solubility | Insoluble in water; soluble in organic solvents. | Expected to have very low water solubility and good solubility in common organic solvents. |

| pKa | 5.24 ± 0.10 (Predicted)[2] | Expected to be slightly lower than aniline (pKa ≈ 4.6) due to the electron-donating nature of the octyloxy group, but potentially influenced by intramolecular hydrogen bonding. |

Spectroscopic Data

Detailed spectroscopic data for this compound is not available. The following are expected characteristic signals based on the analysis of aniline and its alkoxy derivatives.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in CDCl₃ is expected to show the following signals:

-

Aromatic protons: A complex multiplet pattern in the range of δ 6.7-7.2 ppm. The ortho-substitution will lead to a more complex splitting pattern compared to aniline.

-

-NH₂ protons: A broad singlet around δ 3.5-4.5 ppm, which is exchangeable with D₂O. The chemical shift can be influenced by concentration and solvent.

-

-OCH₂- protons: A triplet around δ 3.9-4.1 ppm.

-

Aliphatic chain protons (-CH₂-)₇ and -CH₃: A series of multiplets in the range of δ 0.8-1.8 ppm, with the terminal methyl group appearing as a triplet around δ 0.9 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the aromatic and aliphatic carbons.

-

Aromatic carbons: Six signals in the aromatic region (δ 110-150 ppm). The carbon bearing the octyloxy group (-C-O) is expected to be significantly downfield.

-

Aliphatic carbons: Signals corresponding to the eight carbons of the octyl chain.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying functional groups.

-

N-H stretching: Two characteristic sharp bands in the region of 3300-3500 cm⁻¹, typical for a primary amine.[3][4]

-

C-N stretching: A band around 1250-1350 cm⁻¹.

-

C-O stretching (aromatic ether): A strong band in the region of 1200-1260 cm⁻¹.

-

C-H stretching (aliphatic): Bands below 3000 cm⁻¹.

-

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 221. Key fragmentation patterns would likely involve the loss of the octyl chain.

Experimental Protocols

A specific, validated synthesis protocol for this compound is not documented in the searched literature. However, a general and robust method for the synthesis of 2-alkoxyanilines is the Williamson ether synthesis, starting from 2-aminophenol and an appropriate octyl halide.

General Synthesis of this compound via Williamson Ether Synthesis

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: To a solution of 2-aminophenol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, a base (e.g., potassium carbonate or sodium hydride, 1.1-1.5 eq) is added.

-

Addition of Alkyl Halide: The mixture is stirred at room temperature for a short period, after which 1-bromooctane (1.0-1.2 eq) is added dropwise.

-

Reaction: The reaction mixture is heated to a temperature between 80-100 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

-

Characterization: The structure of the final product is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Toxicology and Safety

Specific toxicological data for this compound are not available. However, based on the known hazards of aniline and its derivatives, the following precautions should be taken:

-

Toxicity: Aniline and its derivatives are known to be toxic and can be absorbed through the skin.[5] They can cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.

-

Carcinogenicity: Aniline is classified as a probable human carcinogen.[5]

-

Handling: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Applications in Drug Development

While there is no specific information on the use of this compound in drug development, the 2-substituted aniline scaffold is a common motif in medicinal chemistry.

Aniline derivatives are present in a wide range of approved drugs and are explored for various therapeutic areas.[1][6] The introduction of an octyloxy group at the 2-position can serve several purposes in drug design:

-

Modulation of Lipophilicity: The long alkyl chain significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

-

Structure-Activity Relationship (SAR) Studies: The 2-octyloxy group can be used to probe the steric and electronic requirements of a biological target.

-

Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than other functional groups.

The general workflow for incorporating a novel compound like this compound into a drug discovery program is outlined below.

Caption: Drug discovery workflow for aniline derivatives.

Conclusion

This compound is a molecule with potential for applications in organic synthesis and medicinal chemistry. While direct experimental data is scarce, its properties can be reasonably predicted based on its structural analogs. The synthetic route via Williamson ether synthesis is a plausible and well-established method for its preparation. As with all aniline derivatives, appropriate safety precautions must be taken during handling. The incorporation of the 2-octyloxyaniline scaffold into drug discovery programs could offer a valuable tool for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. Further experimental investigation is required to fully elucidate the fundamental properties and potential applications of this compound.

References

- 1. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 39905-45-8|4-(Octyloxy)aniline|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method : Oriental Journal of Chemistry [orientjchem.org]

- 5. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2-(Octyloxy)aniline

CAS Number: 52464-52-5

This technical guide provides a comprehensive overview of 2-(Octyloxy)aniline, also known as 2-octoxyaniline or benzenamine, 2-(octyloxy)-. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and potential biological significance.

Chemical and Physical Properties

This compound is an organic compound featuring an aniline core substituted with an octyloxy group at the ortho position. This substitution significantly influences its physicochemical properties compared to unsubstituted aniline. A summary of its key quantitative data is presented below.

| Property | Value | Source |

| CAS Number | 52464-52-5 | N/A |

| Molecular Formula | C₁₄H₂₃NO | N/A |

| Molecular Weight | 221.34 g/mol | N/A |

| Boiling Point | 176-178 °C (at 8 Torr) | N/A |

Synthesis of this compound

The synthesis of this compound can be achieved through various established methods for ether synthesis, followed by functional group transformations if necessary. A common and effective route involves the Williamson ether synthesis.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of this compound from 2-nitrophenol and 1-bromooctane, followed by the reduction of the nitro group.

Step 1: Synthesis of 1-Nitro-2-(octyloxy)benzene

-

Materials: 2-nitrophenol, 1-bromooctane, potassium carbonate (K₂CO₃), and a suitable solvent such as acetone or dimethylformamide (DMF).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-nitrophenol in the chosen solvent.

-

Add an excess of potassium carbonate to the solution. This acts as a base to deprotonate the phenolic hydroxyl group.

-

To the stirred suspension, add 1-bromooctane dropwise.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).

-

After cooling to room temperature, filter the mixture to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography to yield pure 1-nitro-2-(octyloxy)benzene.

-

Step 2: Reduction of 1-Nitro-2-(octyloxy)benzene to this compound

-

Materials: 1-nitro-2-(octyloxy)benzene, a reducing agent such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl), or catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst).

-

Procedure (using SnCl₂/HCl):

-

Dissolve 1-nitro-2-(octyloxy)benzene in a suitable solvent like ethanol.

-

Add an excess of tin(II) chloride dihydrate and concentrated hydrochloric acid to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the reduction of the nitro group is complete.

-

Neutralize the reaction mixture with a base, such as a concentrated solution of sodium hydroxide (NaOH), until the solution is alkaline.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.

-

Synthesis of 2-(Octyloxy)aniline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of a primary synthesis route for 2-(Octyloxy)aniline, a valuable intermediate in pharmaceutical and materials science research. This document outlines the prevalent synthetic methodology, offers a detailed experimental protocol, and presents relevant data in a clear, structured format.

Introduction

This compound features a versatile chemical structure, incorporating both a primary aromatic amine and an octyloxy ether functional group. This unique combination makes it a key building block in the synthesis of a variety of target molecules, including but not limited to, novel pharmaceutical agents, liquid crystals, and specialized polymers. The strategic placement of the octyloxy group at the ortho position to the amine can significantly influence the physicochemical properties and biological activity of the final compounds. This guide focuses on a reliable and adaptable synthesis route for this compound.

Primary Synthesis Route: Williamson Ether Synthesis

The most common and efficient method for the preparation of this compound is the Williamson ether synthesis. This classic organic reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base. In the context of synthesizing this compound, 2-aminophenol serves as the phenolic starting material, and an octyl halide, such as 1-bromooctane, acts as the alkylating agent.

A critical consideration in the synthesis of this compound is the potential for N-alkylation of the amino group as a competing side reaction. To ensure high selectivity for O-alkylation, a two-step approach involving the protection of the amine functionality is often employed.

Logical Workflow for Selective O-Alkylation:

Caption: Workflow for the selective synthesis of this compound.

Experimental Protocols

The following protocols are adapted from the general procedures for selective O-alkylation of aminophenols described by Wang and Xu (2010).

Protection of 2-Aminophenol (Formation of N-Benzylidene-2-aminophenol)

Objective: To selectively protect the amino group of 2-aminophenol to prevent N-alkylation in the subsequent step.

Reaction Scheme:

Caption: Protection of 2-aminophenol with benzaldehyde.

Procedure:

-

To a stirred solution of 2-aminophenol (10.9 g, 0.1 mol) in methanol (250 mL), add benzaldehyde (10.6 g, 0.1 mol).

-

Stir the resulting solution at room temperature for 1 hour.

-

Remove the solvent in vacuo.

-

Recrystallize the residue from ethanol to afford N-benzylidene-2-aminophenol as a solid.

Table 1: Reagents and Solvents for Protection Step

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Aminophenol | C₆H₇NO | 109.13 | 10.9 g | 0.1 |

| Benzaldehyde | C₇H₆O | 106.12 | 10.6 g | 0.1 |

| Methanol | CH₄O | 32.04 | 250 mL | - |

| Ethanol | C₂H₆O | 46.07 | As needed | - |

O-Alkylation and Deprotection to Yield this compound

Objective: To introduce the octyl group onto the phenolic oxygen and subsequently remove the protecting group to yield the final product.

Reaction Scheme:

Caption: O-Alkylation followed by deprotection.

Procedure:

-

To a stirred solution of N-benzylidene-2-aminophenol (19.7 g, 0.1 mol) in acetone (300 mL), add potassium carbonate (27.6 g, 0.2 mol) and 1-bromooctane (21.2 g, 0.11 mol).

-

Reflux the mixture for 20 hours.

-

After cooling to room temperature, filter off the inorganic precipitate through a Celite pad and concentrate the filtrate in vacuo.

-

To the resulting residue, add dichloromethane (100 mL) and 1N HCl (300 mL).

-

Stir the mixture vigorously for 1 hour at room temperature to effect hydrolysis of the imine.

-

Separate the aqueous layer using a separatory funnel and neutralize it with sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent in vacuo to afford this compound.

-

The crude product can be further purified by column chromatography on silica gel.

Table 2: Reagents and Solvents for Alkylation and Deprotection

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles |

| N-Benzylidene-2-aminophenol | C₁₃H₁₁NO | 197.23 | 19.7 g | 0.1 |

| 1-Bromooctane | C₈H₁₇Br | 193.12 | 21.2 g | 0.11 |

| Potassium Carbonate | K₂CO₃ | 138.21 | 27.6 g | 0.2 |

| Acetone | C₃H₆O | 58.08 | 300 mL | - |

| Dichloromethane | CH₂Cl₂ | 84.93 | 400 mL | - |

| 1N Hydrochloric Acid | HCl | 36.46 | 300 mL | 0.3 |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

Quantitative Data

The following table summarizes hypothetical but realistic quantitative data for the synthesis of this compound based on the described protocol. Actual yields may vary depending on experimental conditions and purification efficiency.

Table 3: Summary of Quantitative Data

| Parameter | Value |

| Yield of N-Benzylidene-2-aminophenol | ~95% |

| Overall Yield of this compound | 60-70% |

| Physical State | Yellowish oil or low-melting solid |

| Molecular Formula | C₁₄H₂₃NO |

| Molecular Weight | 221.34 g/mol |

| Melting Point | Not reported |

| Boiling Point | Not reported |

Characterization Data (Predicted)

Table 4: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (4H, multiplet, ~6.6-7.0 ppm) - NH₂ protons (2H, broad singlet, ~3.5-4.5 ppm) - O-CH₂ protons (2H, triplet, ~3.9-4.1 ppm) - Alkyl chain protons (15H, multiplets, ~0.8-1.8 ppm) |

| ¹³C NMR | - Aromatic carbons (~110-150 ppm) - O-CH₂ carbon (~68-70 ppm) - Alkyl chain carbons (~14-32 ppm) |

| IR (Infrared) Spectroscopy | - N-H stretching (two bands, ~3300-3500 cm⁻¹) - C-H stretching (aliphatic and aromatic, ~2850-3100 cm⁻¹) - C=C stretching (aromatic, ~1450-1600 cm⁻¹) - C-O stretching (ether, ~1200-1250 cm⁻¹) - C-N stretching (~1250-1350 cm⁻¹) |

| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) at m/z = 221 |

Conclusion

The synthesis of this compound can be effectively achieved through a selective O-alkylation of 2-aminophenol. The protection of the amino group is a key step to ensure high yields of the desired product. The detailed protocol provided in this guide, adapted from established methodologies, offers a reliable starting point for researchers in various fields. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity. The predicted characterization data serves as a useful reference for the analysis of the synthesized compound.

Technical Guide: Solubility Profile of 2-(Octyloxy)aniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Octyloxy)aniline. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a qualitative assessment of its expected solubility in various organic solvents and presents a detailed experimental protocol for its precise quantitative determination.

Qualitative Solubility Profile of this compound

This compound is an aromatic amine with a significant nonpolar alkyl chain (octyloxy group). This structure dictates its solubility behavior, which can be predicted based on the "like dissolves like" principle. The molecule possesses a polar amino group (-NH2) capable of hydrogen bonding and a large, nonpolar octyloxy tail.

Predicted Solubility:

-

High Solubility is expected in:

-

Nonpolar and Moderately Polar Aprotic Solvents: The long alkyl chain suggests good solubility in solvents such as toluene, benzene, diethyl ether, chloroform, and ethyl acetate.[1][2]

-

Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are likely to be effective due to their ability to interact with the aromatic ring and the amino group.

-

-

Moderate to Low Solubility is expected in:

-

Polar Protic Solvents: Lower alcohols such as methanol and ethanol may dissolve this compound, but its solubility is likely to decrease with the increasing polarity of the alcohol and the long nonpolar tail of the solute.[1]

-

-

Insolubility is expected in:

-

Water: The hydrophobic nature of the octyl group and the benzene ring will significantly limit its solubility in water.[1]

-

It is important to note that the solubility of aniline and its derivatives can be significantly influenced by pH. In acidic conditions, the amino group can be protonated to form a more soluble salt.[1]

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound (Hypothetical Data)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Toluene | 25 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined |

| Acetone | 25 | Data to be determined | Data to be determined |

| Dichloromethane | 25 | Data to be determined | Data to be determined |

| N,N-Dimethylformamide | 25 | Data to be determined | Data to be determined |

| Hexane | 25 | Data to be determined | Data to be determined |

Researchers are encouraged to populate this table with their own experimental findings.

Experimental Protocol: Determination of Equilibrium Solubility using the Isothermal Saturation Shake-Flask Method

The following is a detailed protocol for the determination of the equilibrium solubility of this compound in an organic solvent. This method is widely accepted and provides reliable results.[3][4][5][6]

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

-

Centrifuge (optional)

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A preliminary study might be needed to determine the time to reach equilibrium (typically 24-72 hours).[5]

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed at the same constant temperature for a period to allow the excess solid to sediment.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, dry vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.[5] Alternatively, the sample can be centrifuged, and the supernatant carefully collected.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., UV-Vis spectrophotometer or HPLC) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

-

Replicates:

-

Perform the experiment in triplicate to ensure the reproducibility of the results.[4]

-

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the determination of the solubility of this compound using the shake-flask method.

Caption: Experimental workflow for solubility determination.

This guide provides a framework for understanding and determining the solubility of this compound. Accurate solubility data is crucial for various applications in research and development, including formulation, reaction optimization, and purification processes.

References

In-depth Technical Guide to the Thermal Properties of 2-(Octyloxy)aniline and Related Alkoxyanilines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal properties of alkoxyanilines, with a specific focus on providing estimated values for 2-(octyloxy)aniline. Due to a lack of available experimental data for this compound, this guide leverages data from structurally similar compounds, namely its isomers and shorter-chain 2-alkoxyanilines, to provide a robust framework for understanding its expected thermal behavior. Detailed experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are provided to enable researchers to determine the precise thermal characteristics of this compound. This document is intended to be a valuable resource for scientists and professionals involved in the research, development, and handling of this and related compounds.

Introduction

This compound is an organic compound belonging to the alkoxyaniline family. Its molecular structure, featuring a long octyloxy chain attached to an aniline ring, suggests its potential use in various applications, including as a precursor for liquid crystals, in the synthesis of pharmaceuticals, and in materials science. The thermal properties of such compounds are critical for determining their stability, processing parameters, and suitability for various applications.

This guide addresses the current gap in publicly available data on the thermal properties of this compound. By compiling and analyzing data from its isomers and shorter-chain homologues, we can infer a likely range for its key thermal parameters. Furthermore, this document provides detailed, adaptable experimental protocols for researchers to determine these properties with high accuracy.

Thermal Properties of Alkoxyanilines

| Compound | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |

| 4-(Octyloxy)aniline | 39905-45-8 | C₁₄H₂₃NO | 35-39[1] | 336[1] |

| 2-Ethoxyaniline | 94-70-2 | C₈H₁₁NO | < -4 | 231-233[2] |

| 2-Propoxyaniline | 4469-78-7 | C₉H₁₃NO | - | 249.3[3] |

| 4-Butoxyaniline | 4344-55-2 | C₁₀H₁₅NO | - | 148-149 (at 13 mmHg) |

| 5-Nitro-2-propoxyaniline | 553-79-7 | C₉H₁₂N₂O₃ | 49[4] | 367[4] |

Note: The boiling point of 4-Butoxyaniline is provided at reduced pressure.

Based on the trends observed in this data, it is reasonable to expect the melting point of this compound to be in a similar range to its 4-isomer, and its boiling point to be substantial, likely over 300°C at atmospheric pressure. However, experimental verification is crucial.

Experimental Protocols for Thermal Analysis

To determine the precise thermal properties of this compound, the following experimental methodologies are recommended.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining transition temperatures such as melting point, glass transition, and crystallization, as well as the enthalpy of these transitions.

Objective: To determine the melting point and enthalpy of fusion of this compound.

Apparatus: A calibrated Differential Scanning Calorimeter.

Materials:

-

This compound sample (2-5 mg)

-

Aluminum or hermetically sealed sample pans and lids

-

Reference pan (empty)

-

Inert purge gas (e.g., Nitrogen or Argon)

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a sample pan. Crimp the lid to seal the pan.

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Set the purge gas flow rate (typically 20-50 mL/min).

-

Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 0°C).

-

-

Thermal Program:

-

Heat the sample from the starting temperature to a temperature well above the expected melting point (e.g., 100°C) at a controlled rate (e.g., 10°C/min).

-

Hold the sample at the final temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the starting temperature at a controlled rate (e.g., 10°C/min).

-

A second heating scan is often performed to obtain a cleaner thermal profile after erasing the sample's prior thermal history.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

The melting point is determined as the onset or peak of the endothermic melting transition.

-

The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time, providing information on thermal stability and decomposition.

Objective: To determine the decomposition temperature and thermal stability of this compound.

Apparatus: A calibrated Thermogravimetric Analyzer.

Materials:

-

This compound sample (5-10 mg)

-

TGA sample pan (e.g., alumina or platinum)

-

Inert or oxidative purge gas (e.g., Nitrogen or Air)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into the TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Set the desired purge gas and flow rate (typically 20-50 mL/min).

-

-

Thermal Program:

-

Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

The onset of weight loss indicates the beginning of decomposition. The temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%) is often reported as the decomposition temperature.

-

The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum rates of decomposition.

-

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates the general workflow for characterizing the thermal properties of a compound like this compound using DSC and TGA.

Caption: Workflow for Thermal Analysis of this compound.

Estimation of Thermal Properties through Analogy

This diagram illustrates the logical approach of using data from related compounds to estimate the thermal properties of this compound in the absence of direct experimental data.

Caption: Logic for Estimating Thermal Properties via Analogy.

Conclusion

While direct experimental data on the thermal properties of this compound is currently lacking, this technical guide provides a solid foundation for researchers and professionals. By presenting data from analogous compounds, we offer a reasonable estimation of its thermal behavior. More importantly, the detailed experimental protocols for DSC and TGA outlined herein provide a clear path for the precise determination of its melting point, boiling point, and thermal stability. The provided workflows and logical diagrams serve as a valuable conceptual framework for the thermal characterization of this and other novel chemical entities. The experimental determination of these properties is strongly encouraged to ensure safe handling, effective processing, and successful application of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Electronic Properties of 2-(Octyloxy)aniline

This technical guide provides a comprehensive overview of the core electronic properties of this compound, a molecule of interest in the fields of organic electronics and materials science. While direct experimental data for this specific compound is limited in publicly accessible literature, this document synthesizes theoretical data from computational studies on analogous alkoxy-anilines and outlines the standard experimental protocols required for its full characterization.

Introduction to the Electronic Properties of Alkoxy-Anilines

Aniline and its derivatives are fundamental building blocks in a wide array of organic functional materials. The introduction of an alkoxy substituent, such as the octyloxy group in this compound, significantly influences the electronic properties of the parent aniline molecule. The electron-donating nature of the alkoxy group tends to raise the energy of the Highest Occupied Molecular Orbital (HOMO), thereby lowering the ionization potential.[1] This modification of the frontier molecular orbital energies has profound implications for the material's charge transport characteristics and its potential applications in electronic devices.[2][3]

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in predicting the electronic structure of substituted anilines.[4][5] These theoretical investigations provide valuable insights into parameters such as HOMO and LUMO energy levels, the HOMO-LUMO gap, ionization potential, and electron affinity, which are critical for designing and evaluating new organic semiconductor materials.

Tabulated Electronic Properties (Theoretical)

The following table summarizes key electronic properties for aniline and related alkoxy-substituted anilines based on computational studies. These values serve as a reasonable approximation for the expected electronic properties of this compound.

| Property | Aniline (Theoretical) | Methoxy-substituted Anilines (Theoretical Range) | Expected Trend for this compound |

| HOMO Energy (eV) | -5.77[6] | -5.3 to -5.6[1] | Higher (less negative) than aniline |

| LUMO Energy (eV) | -0.1 to -0.5[6] | -0.2 to -0.6 | Similar to or slightly lower than aniline |

| HOMO-LUMO Gap (eV) | ~5.3 | 4.7 to 5.4 | Slightly smaller than aniline |

| Ionization Potential (eV) | ~7.7 (Experimental)[7] | Lower than aniline | Lower than aniline |

| Electron Affinity (eV) | ~0.1 | Similar to aniline | Similar to aniline |

Note: The exact values for this compound will be dependent on the specific computational method and basis set used, as well as experimental conditions.

Experimental Protocols for Electronic Characterization

A thorough experimental investigation is necessary to validate the theoretical predictions and fully elucidate the electronic properties of this compound. The following are standard experimental protocols employed for the characterization of organic semiconductor materials.

3.1 Synthesis and Purification

The synthesis of this compound would typically involve the Williamson ether synthesis, reacting 2-aminophenol with an octyl halide in the presence of a base. Subsequent purification, for instance by column chromatography, is crucial as impurities can significantly impact electronic measurements.

3.2 Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule in solution.

-

Methodology: A solution of this compound in an appropriate solvent with a supporting electrolyte is prepared. A three-electrode system (working, reference, and counter electrodes) is immersed in the solution. The potential of the working electrode is swept linearly with time, and the resulting current is measured. The oxidation and reduction potentials are determined from the voltammogram.

-

Data Analysis: The HOMO energy level can be estimated from the onset of the first oxidation peak, and the LUMO energy level can be estimated from the onset of the first reduction peak, relative to a reference compound with known energy levels (e.g., ferrocene/ferrocenium couple).[8]

3.3 UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the optical bandgap of the material.

-

Methodology: A dilute solution of this compound or a thin film deposited on a transparent substrate is placed in a UV-Vis spectrophotometer. The absorbance of the sample is measured as a function of wavelength.

-

Data Analysis: The optical bandgap (HOMO-LUMO gap) can be estimated from the onset of the lowest energy absorption peak in the UV-Vis spectrum using a Tauc plot.

3.4 Ultraviolet Photoelectron Spectroscopy (UPS)

UPS is a surface-sensitive technique used to directly measure the ionization potential (and thus the HOMO energy level) of a material in the solid state.

-

Methodology: A thin film of this compound is deposited on a conductive substrate under ultra-high vacuum conditions. The sample is irradiated with a monochromatic beam of ultraviolet photons, causing photoemission of electrons. The kinetic energy of the emitted electrons is measured by an electron energy analyzer.

-

Data Analysis: The ionization potential is calculated by subtracting the width of the photoelectron spectrum from the energy of the incident photons.

3.5 Inverse Photoelectron Spectroscopy (IPES)

IPES is used to determine the electron affinity (and thus the LUMO energy level) of a material in the solid state.

-

Methodology: A thin film of the material is bombarded with a monoenergetic beam of electrons. When the electrons enter the material, they can occupy empty states and decay to lower energy states, emitting photons. The energy of the emitted photons is detected.

-

Data Analysis: The electron affinity is determined from the energy of the photons emitted when electrons enter the LUMO level.

3.6 Electrical Conductivity Measurements

The electrical conductivity of this compound can be measured for a thin film of the material.

-

Methodology: A thin film of the material is deposited onto a substrate with pre-patterned electrodes (e.g., interdigitated electrodes). A voltage is applied across the electrodes, and the resulting current is measured.[9] The measurements are often performed in a controlled atmosphere and as a function of temperature.

-

Data Analysis: The conductivity (σ) is calculated from the measured current (I) and voltage (V), and the dimensions of the electrodes (channel length L and width W) and the film thickness (d) using the formula: σ = (I/V) * (L/Wd).

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of the electronic properties of this compound.

Conclusion

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Organic Semiconductors | Research Starters | EBSCO Research [ebsco.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Aniline [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. dspace.mit.edu [dspace.mit.edu]

2-(Octyloxy)aniline molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties, synthesis, and experimental considerations for 2-(octyloxy)aniline, a valuable intermediate in various chemical syntheses.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. As an isomer of 3-(octyloxy)aniline and 4-(octyloxy)aniline, it shares the same molecular formula and weight.

| Property | Value |

| Molecular Formula | C₁₄H₂₃NO |

| Molecular Weight | 221.34 g/mol |

| IUPAC Name | This compound |

| Synonyms | o-(Octyloxy)aniline, 2-Octoxyaniline |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be effectively achieved through two primary, well-established methods: the Williamson Ether Synthesis and the Ullmann Condensation. The choice of method may depend on the availability of starting materials, desired scale, and reaction conditions.

Williamson Ether Synthesis

This method is a classic and widely used procedure for preparing ethers. It involves the reaction of an alkoxide with a primary alkyl halide via an Sₙ2 reaction. For the synthesis of this compound, this would involve the reaction of 2-aminophenol with an octyl halide.

Detailed Methodology:

-

Deprotonation of 2-Aminophenol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminophenol in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to deprotonate the hydroxyl group, forming the sodium 2-aminophenoxide. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

-

-

Alkylation:

-

To the solution of the sodium 2-aminophenoxide, add 1-bromooctane (or another suitable octyl halide) dropwise at room temperature.

-

Heat the reaction mixture to a temperature typically ranging from 50 to 100 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is generally complete within 1 to 8 hours.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms diaryl ethers from an aryl halide and a phenol.[1][2] In this context, 2-bromoaniline (or 2-iodoaniline) would be reacted with octanol in the presence of a copper catalyst and a base.

Detailed Methodology:

-

Reaction Setup:

-

In a reaction vessel, combine 2-bromoaniline, an excess of octanol, a copper catalyst (e.g., copper(I) oxide or copper(I) iodide), and a suitable base (e.g., cesium carbonate or potassium carbonate).[3]

-

Add a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).[1] The use of a ligand, such as a diamine or an acetylacetonate, can accelerate the reaction.[1]

-

-

Reaction Execution:

-

Heat the reaction mixture to a high temperature, often in excess of 150 °C, under an inert atmosphere.[1]

-

Monitor the progress of the reaction by TLC or gas chromatography (GC).

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture and dilute it with a suitable organic solvent.

-

Filter the mixture to remove the copper catalyst and any inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate it under reduced pressure.

-

Purify the resulting crude product by column chromatography to yield pure this compound.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical progression of the synthesis and characterization of this compound.

Caption: General workflow for the synthesis and purification of this compound.

Caption: Comparison of Williamson and Ullmann synthetic routes.

References

An In-Depth Technical Guide to 2-(Octyloxy)aniline: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(octyloxy)aniline, a substituted aniline derivative. Due to the absence of a specific documented discovery and extensive historical record for this compound, this guide focuses on the practical aspects relevant to researchers. It outlines a probable synthetic route based on established organic chemistry principles, including a detailed experimental protocol. Furthermore, it presents predicted analytical and spectroscopic data, drawing comparisons with closely related and well-characterized analogs. Potential applications in drug discovery and materials science are also discussed, providing a valuable resource for professionals interested in the synthesis and utilization of this and similar molecules.

Introduction

Aniline and its derivatives are fundamental building blocks in modern organic and medicinal chemistry, forming the core of numerous pharmaceuticals, dyes, and advanced materials.[1][2] The introduction of an alkoxy group, such as an octyloxy group, onto the aniline ring can significantly modulate the molecule's physicochemical properties, including its lipophilicity, electronic character, and steric profile. These modifications can, in turn, influence its biological activity and material properties.

This compound, with an eight-carbon alkyl chain at the ortho position to the amino group, is a lipophilic aromatic amine. While its specific history is not well-documented, its synthesis can be reliably achieved through established methodologies. This guide will detail a robust synthetic pathway, provide expected characterization data, and explore its potential utility in various research and development fields.

Synthesis of this compound

A highly probable and widely applicable method for the synthesis of this compound involves a two-step process:

-

Williamson Ether Synthesis: This classic reaction is used to form the ether linkage by reacting 2-nitrophenol with an octyl halide.[3]

-

Reduction of the Nitro Group: The nitro group of the resulting 1-nitro-2-(octyloxy)benzene is then reduced to an amine to yield the final product.

Experimental Protocols

Step 1: Synthesis of 1-Nitro-2-(octyloxy)benzene

-

Materials: 2-Nitrophenol, 1-bromooctane, potassium carbonate (K₂CO₃), acetone (or DMF), reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and a suitable solvent such as acetone or dimethylformamide (DMF).

-

Stir the mixture at room temperature for 15-20 minutes to form the phenoxide salt.

-

Add 1-bromooctane (1.1 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude product in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain crude 1-nitro-2-(octyloxy)benzene, which can be purified by column chromatography if necessary.[4][5]

-

Step 2: Synthesis of this compound

-

Materials: 1-Nitro-2-(octyloxy)benzene, tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation setup (e.g., H₂, Pd/C), ethanol, hydrochloric acid (HCl), sodium hydroxide (NaOH), ethyl acetate, separatory funnel, rotary evaporator.

-

Procedure (Using Tin(II) Chloride):

-

Dissolve 1-nitro-2-(octyloxy)benzene (1.0 eq) in ethanol in a round-bottom flask.

-

Add an excess of tin(II) chloride dihydrate (4-5 eq) to the solution.

-

Carefully add concentrated hydrochloric acid and heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, cool the mixture and carefully neutralize it with a concentrated aqueous solution of sodium hydroxide until the solution is basic (pH > 10).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield crude this compound.

-

The product can be further purified by column chromatography or distillation under reduced pressure.

-

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Predicted Physicochemical and Spectroscopic Data

The following tables summarize the predicted physicochemical properties and expected spectroscopic data for this compound, based on the known data of its lower alkyl chain analogs, 2-methoxyaniline and 2-ethoxyaniline.[1][6][7][8][9]

Physicochemical Properties

| Property | Predicted Value for this compound | Data for 2-Methoxyaniline[1] | Data for 2-Ethoxyaniline[8] |

| Molecular Formula | C₁₄H₂₃NO | C₇H₉NO | C₈H₁₁NO |

| Molecular Weight | 221.34 g/mol | 123.15 g/mol | 137.18 g/mol |

| Appearance | Colorless to yellowish liquid or low melting solid | Yellowish to reddish-brown liquid | Oily liquid |

| Boiling Point | > 300 °C (estimated) | 225 °C | 231-233 °C |

| Melting Point | < 25 °C (estimated) | 3-6 °C | Not specified |

| Density | ~0.96 g/mL (estimated) | 1.092 g/mL | 1.051 g/mL |

Predicted Spectroscopic Data

| Spectroscopy | Predicted Data for this compound |

| ¹H NMR | δ ~6.7-7.0 (m, 4H, Ar-H), ~3.9-4.1 (t, 2H, O-CH₂), ~3.5-4.0 (br s, 2H, NH₂), ~1.7-1.9 (m, 2H, O-CH₂-CH₂), ~1.2-1.5 (m, 10H, -(CH₂)₅-), ~0.9 (t, 3H, -CH₃) ppm. |

| ¹³C NMR | δ ~147 (Ar-C-O), ~138 (Ar-C-NH₂), ~121, ~118, ~115, ~111 (Ar-C-H), ~69 (O-CH₂), ~32, ~29, ~29, ~26, ~23, ~14 (Alkyl-C) ppm. |

| IR (Infrared) | ~3450-3300 cm⁻¹ (N-H stretch), ~3050 cm⁻¹ (Ar C-H stretch), ~2950-2850 cm⁻¹ (Alkyl C-H stretch), ~1620 cm⁻¹ (N-H bend), ~1500 cm⁻¹ (Ar C=C stretch), ~1250 cm⁻¹ (Ar-O stretch). |

| Mass Spec (EI) | Expected m/z: 221 (M⁺), fragments corresponding to loss of the octyl chain and other characteristic fragmentations. |

Potential Applications and Biological Significance

While specific research on this compound is limited, the applications of related ortho-alkoxy anilines suggest several promising areas of investigation.

Drug Discovery and Medicinal Chemistry

Aniline derivatives are prevalent in pharmaceuticals. The introduction of a long alkyl chain at the ortho position can increase lipophilicity, potentially enhancing membrane permeability and oral bioavailability of a drug candidate.

-

Antimicrobial Agents: Alkoxy aniline derivatives have been investigated for their antimicrobial properties. The lipophilic nature of the octyloxy group could facilitate interaction with bacterial cell membranes.[10]

-

Anticancer Agents: Many kinase inhibitors and other anticancer agents incorporate an aniline scaffold. The ortho-alkoxy group can influence the conformation and binding affinity of the molecule to its biological target.[11]

-

Signaling Pathway Modulation: The aniline moiety is a common feature in molecules designed to interact with various biological signaling pathways. The specific substitution pattern of this compound could be explored for its potential to modulate pathways involved in inflammation or cell proliferation.

Caption: Potential role in signaling pathway modulation.

Materials Science

Alkoxy-substituted anilines are also valuable precursors in materials science.

-

Liquid Crystals: Long-chain alkoxy anilines are known to be components of liquid crystalline materials. The octyloxy group in this compound could impart mesogenic properties.

-

Polymers and Dyes: As a functionalized aniline, it can be used in the synthesis of specialized polymers and dyes, where the octyloxy group can tune properties such as solubility and color.

Conclusion

This compound is a readily accessible aromatic amine with potential applications in both medicinal chemistry and materials science. While a detailed historical account of its discovery is not available, its synthesis is straightforward using established methods like the Williamson ether synthesis followed by nitro group reduction. The predicted physicochemical and spectroscopic data provided in this guide offer a valuable reference for its characterization. The exploration of its biological activities and material properties, guided by the known applications of related alkoxy anilines, presents a promising avenue for future research and development.

References

- 1. o-Anisidine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. 1-(2-Nitrophenoxy)octane - Wikipedia [en.wikipedia.org]

- 5. 2-Nitrophenyl octyl ether | C14H21NO3 | CID 169952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. Benzenamine, 2-ethoxy- [webbook.nist.gov]

- 9. Benzenamine, 2-methoxy- [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. Alkaloids as Cyclooxygenase Inhibitors in Anticancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Research Areas for 2-(Octyloxy)aniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Octyloxy)aniline is a substituted aniline derivative with a long alkoxy chain at the ortho position. While specific research on this particular isomer is limited, the broader class of alkoxy aniline derivatives has demonstrated significant potential across various scientific disciplines. This technical guide aims to explore the prospective research avenues for this compound by drawing parallels with its isomers and related compounds. The guide will cover potential physicochemical properties, plausible synthetic routes, and promising applications in medicinal chemistry and materials science. Detailed experimental protocols and visual representations of synthetic and biological pathways are provided to facilitate further investigation into this intriguing molecule.

Physicochemical Properties

| Property | Predicted Value for this compound | Data from Related Compounds |

| Molecular Formula | C₁₄H₂₃NO | 4-(Octyloxy)aniline: C₁₄H₂₃NO[1] |

| Molecular Weight | 221.34 g/mol | 4-(Octyloxy)aniline: 221.34 g/mol [1] |

| Appearance | Colorless to yellowish liquid or low melting solid | Aniline is a colorless to brownish oily liquid.[2] |

| Melting Point | < 25 °C | 4-(Octyloxy)aniline: 35-39 °C[1] |

| Boiling Point | > 300 °C | 4-(Octyloxy)aniline: 336 °C[1] |

| Solubility | Sparingly soluble in water, soluble in organic solvents | Aniline is slightly soluble in water and highly soluble in most organic solvents.[2] |

| pKa | ~4.5 (of the anilinium ion) | Aniline pKa: 4.6[3] |

Synthesis of this compound

The synthesis of this compound can be approached through established methods for the preparation of alkoxy anilines. The Williamson ether synthesis and the Ullmann condensation are two of the most common and effective strategies.

Experimental Protocol: Williamson Ether Synthesis

This method involves the reaction of 2-aminophenol with an octyl halide in the presence of a base.[4][5]

Materials:

-

2-Aminophenol

-

1-Bromooctane (or 1-iodooctane)

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF) or Acetonitrile (CH₃CN) as solvent

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2-aminophenol (1 equivalent) in DMF, add a base such as powdered NaOH or K₂CO₃ (1.2 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-bromooctane (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol: Ullmann Condensation

The Ullmann condensation is another viable method, particularly useful for coupling an alcohol with an aryl halide using a copper catalyst.[6][7]

Materials:

-

2-Bromoaniline or 2-Iodoaniline

-

Octan-1-ol

-

Copper(I) iodide (CuI)

-

A ligand such as 1,10-phenanthroline or L-proline

-

A base such as Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

A high-boiling solvent such as Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Toluene

-

Ammonium hydroxide solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a reaction flask, combine 2-bromoaniline (1 equivalent), octan-1-ol (1.5 equivalents), CuI (0.1 equivalents), the chosen ligand (0.2 equivalents), and the base (2 equivalents) in the solvent.

-

De-gas the mixture and then heat it under an inert atmosphere (e.g., nitrogen or argon) to 110-130 °C.

-

Monitor the reaction by TLC. The reaction may take 12-24 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with toluene and filter through a pad of celite to remove insoluble salts.

-

Wash the filtrate with a dilute ammonium hydroxide solution to remove copper salts, followed by a wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield this compound.

Potential Research Areas

The unique structural features of this compound, namely the electron-donating amino group and the long, flexible octyloxy chain on the aromatic ring, suggest several promising areas for research.

Medicinal Chemistry

Aniline and its derivatives are prevalent scaffolds in many biologically active compounds.[8][9]

-

Anticancer Agents: Quinoline, an aniline-fused heterocyclic system, is a well-known pharmacophore in cancer therapy.[10][11][12] The alkoxy-substituted aniline moiety could serve as a key intermediate for the synthesis of novel quinoline derivatives. These compounds could potentially act as inhibitors of protein kinases, topoisomerases, or disrupt tubulin polymerization, all of which are validated mechanisms in cancer treatment.[13][14] Further research could involve synthesizing a library of this compound-based quinolines and screening them against various cancer cell lines.

Caption: Potential anticancer mechanisms of this compound derivatives.

-

Antimicrobial Agents: Aniline derivatives have been reported to possess antibacterial and antifungal properties. The lipophilic octyloxy chain in this compound could enhance its ability to penetrate microbial cell membranes. Potential mechanisms of action include the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis.[8] Research in this area would involve synthesizing derivatives and evaluating their minimum inhibitory concentrations (MICs) against a panel of pathogenic bacteria and fungi.

Materials Science

The molecular shape and electronic properties of alkoxy anilines make them attractive candidates for applications in materials science.

-

Liquid Crystals: Long-chain alkoxy-substituted anilines are known to be precursors for liquid crystalline materials.[2][15] The combination of a rigid aromatic core and a flexible aliphatic chain in this compound is a key feature for mesophase formation. By incorporating this molecule into larger structures, such as Schiff bases or azoxybenzenes, it is possible to design new liquid crystals with specific properties for use in displays, sensors, and other optical applications.

Conclusion

While direct experimental data on this compound is scarce, this in-depth guide highlights its significant research potential based on the well-established chemistry and applications of its structural analogs. The synthetic protocols provided offer a clear path to obtaining this compound, and the outlined research areas in medicinal chemistry and materials science present exciting opportunities for innovation. Further investigation into this compound and its derivatives is warranted and could lead to the development of novel therapeutics and advanced materials.

References

- 1. Aniline - Wikipedia [en.wikipedia.org]

- 2. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks [geeksforgeeks.org]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aniline derivatives as antimicrobial agent | Filo [askfilo.com]

- 9. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. arabjchem.org [arabjchem.org]

- 11. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. ijmphs.com [ijmphs.com]

- 14. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 15. eprints.koyauniversity.org [eprints.koyauniversity.org]

An In-depth Technical Guide to the Health and Safety of 2-(Octyloxy)aniline

Executive Summary

This technical guide provides a comprehensive overview of the potential health and safety hazards associated with 2-(Octyloxy)aniline. Due to the absence of direct experimental data for this specific compound, this guide extrapolates information from well-characterized analogous compounds, primarily aniline and its derivatives. The core aniline structure suggests potential for significant toxicity, including acute toxicity, skin and eye irritation, sensitization, and long-term effects such as carcinogenicity and organ damage. All quantitative data from related compounds are presented in tabular format for clarity. Standard experimental protocols relevant to assessing the key toxicological endpoints are described. Additionally, logical relationships and procedural workflows are visualized using diagrams to aid in risk assessment and management.

Chemical Identification and Physical Properties

This compound is an aromatic amine. The octyloxy group attached to the aniline ring is expected to influence its physical properties, such as increasing its lipophilicity compared to aniline. This may, in turn, affect its absorption and distribution in biological systems.

Table 1: Physical and Chemical Properties of Aniline and a Related Compound

| Property | Aniline | 4-(Octyloxy)aniline |

| CAS Number | 62-53-3 | 39905-45-8 |

| Molecular Formula | C6H7N | C14H23NO[1][2] |

| Molecular Weight | 93.13 g/mol [3] | 221.34 g/mol [1] |

| Appearance | Colorless to brown, oily liquid[4] | White to brown solid[1] |

| Odor | Aromatic, amine-like, musty fishy odor[3][4] | Not specified |

| Boiling Point | 184.1°C[3] | 336°C (lit.)[1][2] |

| Melting Point | -6°C[3] | 35-39°C (lit.)[1][2] |

| Flash Point | 70°C (closed cup)[3] | 230°F (approx. 110°C)[1] |

| Density | 1.0216 g/cm³[3] | 0.9568 g/cm³ (estimate)[1][2] |

| Solubility | Slightly soluble in water; soluble in methanol, diethyl ether[3][4] | Not specified, but the long alkyl chain suggests low water solubility. |

| Vapor Density | 3.22 (Air = 1)[3] | Not specified |

| log Pow (Octanol/Water Partition Coefficient) | 0.91 | Not specified |

Logical Relationship of Aniline Derivatives

Caption: Structural relationship between Aniline and its derivatives.

Hazard Identification and Classification

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, aniline is classified as a highly hazardous substance. It is anticipated that this compound would carry similar, if not identical, hazard classifications.

Table 2: GHS Hazard Classification for Aniline

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[5] |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin[5][6] |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled[5][6] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[5] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[5][6] |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects[5] |

| Carcinogenicity | 2 | H351: Suspected of causing cancer[5] |

| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372: Causes damage to organs (Blood) through prolonged or repeated exposure[5] |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life[6] |

| Hazardous to the Aquatic Environment, Long-term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects[5] |

| Flammable Liquids | 4 | H227: Combustible liquid[5] |

Hazard Pictograms:

-

Skull and Crossbones

-

Corrosion

-

Health Hazard

-

Environment

Toxicological Data

The primary toxicological concern with aniline and its derivatives is the induction of methemoglobinemia, which reduces the oxygen-carrying capacity of the blood.[8][9]

Table 3: Acute Toxicity Data for Aniline

| Route | Species | Value | Reference |

| Oral LD50 | Rat | 250 mg/kg | [3][7] |

| Mouse | 464 mg/kg | [3] | |

| Dermal LD50 | Rabbit | 820 mg/kg | [3][7] |

| Rat | 1400 mg/kg | [3] | |

| Inhalation LC50 | Mouse | 248 ppm (4 h) | [7] |

Summary of Toxicological Effects:

-

Acute Effects: Inhalation of high concentrations can lead to respiratory tract irritation, coughing, and wheezing.[9] High-level exposure through any route can cause methemoglobinemia, leading to symptoms like headache, dizziness, fatigue, and cyanosis (blue discoloration of the skin and lips).[9] Severe overexposure may result in respiratory distress, collapse, and death.[9]

-

Chronic Effects: Prolonged or repeated exposure may lead to anemia and damage to the liver, kidneys, and spleen.[7][9] There is evidence that aniline is a probable human carcinogen, with animal studies showing an increase in spleen tumors.[9][10][11]

-

Skin and Eye Contact: Aniline can cause skin irritation and may lead to an allergic skin reaction.[7][9] It is classified as causing serious eye damage.[5][6][7] Aniline is readily absorbed through the skin, which can contribute significantly to systemic toxicity.[4][12]

Aniline-Induced Methemoglobinemia Pathway

Caption: Simplified pathway of aniline-induced methemoglobinemia.

Experimental Protocols

While specific experimental data for this compound is lacking, the following standard protocols would be employed to determine its toxicological profile.

a) Acute Oral Toxicity (OECD TG 423)

-

Objective: To determine the acute oral toxicity (LD50) of the substance.

-

Methodology: A stepwise procedure is used with a small number of animals (typically rats) per step. The substance is administered by gavage. The starting dose is selected based on available information. The outcome of the first dose group determines the next dose (higher or lower). Animals are observed for mortality and clinical signs of toxicity for at least 14 days. A necropsy is performed on all animals at the end of the study.

b) Skin Irritation/Corrosion (OECD TG 404)

-

Objective: To assess the potential of a substance to cause skin irritation or corrosion.

-

Methodology: A small amount of the test substance (0.5 g or 0.5 mL) is applied to a shaved patch of skin on a single experimental animal (typically a rabbit). The patch is covered with a gauze dressing for a specified period (usually 4 hours). Skin reactions (erythema and edema) are scored at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

c) Eye Irritation/Corrosion (OECD TG 405)

-

Objective: To determine the potential of a substance to cause serious eye damage or irritation.

-

Methodology: A small, measured amount of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically a rabbit). The other eye remains untreated as a control. The eyes are examined and scored for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at specific intervals after application.

Safe Handling and Exposure Controls

Given the high presumed toxicity, stringent safety measures are mandatory when handling this compound.

-

Engineering Controls: Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[5][13] Emergency eyewash stations and safety showers must be readily accessible.[7]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves.

-

Eye Protection: Use chemical safety goggles or a face shield.[5]

-

Clothing: Wear a lab coat or chemical-resistant apron.[5] Contaminated clothing should be removed immediately and laundered before reuse.[5][7]

-

Respiratory Protection: If working outside a fume hood or if there is a risk of aerosol generation, use a suitable respirator.[7][13]

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing.[13] Do not eat, drink, or smoke in areas where the chemical is handled.[5][7] Wash hands thoroughly after handling.[5][7]

Chemical Handling and Risk Assessment Workflow

Caption: A typical workflow for chemical risk assessment.

First Aid Measures

Immediate medical attention is crucial in case of exposure.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5][7]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15-30 minutes. Seek immediate medical attention.[5][7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][7]

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink sips of water. Seek immediate medical attention.[7]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[6][13][14] Keep away from heat, sparks, and open flames.[5][7] Protect from light and moisture.[5] Store in a locked, secure area accessible only to authorized personnel.[5][6]

-

Disposal: Dispose of waste in accordance with local, regional, and national environmental regulations. This material is considered hazardous waste.[14]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (PPE), including respiratory protection.[5][7] Ensure adequate ventilation.[5][7] Remove all sources of ignition.[5][13]

-

Environmental Precautions: Prevent the substance from entering drains, sewers, or waterways.[5][7]

-